molecular formula C5H3N4NaS B13455772 Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide

Cat. No.: B13455772
M. Wt: 174.16 g/mol
InChI Key: YXVXYTMWSLTVGN-UHFFFAOYSA-M
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Description

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dicationic molten salt catalyst based on Tropine, which facilitates the formation of the triazolopyrimidine ring system . The reaction is carried out under solvent-free conditions or in ethanol as a green solvent, yielding high purity products with excellent efficiency.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the ecological impact. The catalyst can be recovered and reused multiple times, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to these proteins has been confirmed through molecular docking and dynamics simulations .

Comparison with Similar Compounds

Uniqueness: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide stands out due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable candidate for further research and development in targeted cancer therapies .

Properties

Molecular Formula

C5H3N4NaS

Molecular Weight

174.16 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[4,3-a]pyrimidine-3-thiolate

InChI

InChI=1S/C5H4N4S.Na/c10-5-8-7-4-6-2-1-3-9(4)5;/h1-3H,(H,8,10);/q;+1/p-1

InChI Key

YXVXYTMWSLTVGN-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=NN=C2[S-])N=C1.[Na+]

Origin of Product

United States

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